8-Hydroxypinoresinol 4'-glucoside

Catalog No.
S2844155
CAS No.
102582-69-4
M.F
C26H32O12
M. Wt
536.53
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxypinoresinol 4'-glucoside

CAS Number

102582-69-4

Product Name

8-Hydroxypinoresinol 4'-glucoside

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-3a-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C26H32O12

Molecular Weight

536.53

InChI

InChI=1S/C26H32O12/c1-33-17-8-13(3-5-15(17)28)24-26(32)11-36-23(14(26)10-35-24)12-4-6-16(18(7-12)34-2)37-25-22(31)21(30)20(29)19(9-27)38-25/h3-8,14,19-25,27-32H,9-11H2,1-2H3/t14-,19-,20-,21+,22-,23-,24-,25-,26-/m1/s1

InChI Key

GQLQVPZSTWXDBQ-ZOKOZUFBSA-N

SMILES

COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O

solubility

not available

Natural product derived from plant source.
8-Hydroxypinoresinol 4'-glucoside is a natural product found in Eucommia ulmoides and Valeriana prionophylla with data available.

8-Hydroxypinoresinol 4'-glucoside (CAS: 102582-69-4) is a naturally occurring furofuran lignan mono-glycoside predominantly isolated from Eucommia ulmoides, Valeriana species, and Fraxinus (ash) trees[1]. Structurally, it consists of an 8-hydroxypinoresinol core with a single beta-D-glucopyranosyl moiety attached at the 4'-position, leaving the 4-position phenolic hydroxyl free [2]. This specific structural configuration bridges the highly lipophilic nature of traditional lignan aglycones and the fully water-soluble but biologically inert (in vitro) nature of lignan diglucosides. In commercial and research procurement, it is primarily utilized as a high-value analytical reference standard for quality control of botanical extracts, a chemotaxonomic marker for pest resistance in forestry, and a bioactive probe in neuropharmacological and antioxidant assays[3].

Substituting 8-hydroxypinoresinol 4'-glucoside with more common in-class alternatives, such as pinoresinol diglucoside (PDG) or the aglycone 8-hydroxypinoresinol, critically compromises assay integrity and formulation performance[1]. PDG has both phenolic hydroxyl groups blocked by glucose moieties, rendering it largely devoid of direct in vitro free-radical scavenging activity until it undergoes enzymatic hydrolysis in vivo [2]. Conversely, while the aglycone possesses strong direct antioxidant and receptor-binding activities, its high lipophilicity necessitates the use of organic solvents like DMSO, which can introduce cytotoxicity in sensitive cell-based assays [3]. Procuring the exact 4'-mono-glucoside provides an optimal operational balance: it retains the free 4-hydroxyl group necessary for direct biochemical activity while leveraging the 4'-glucose moiety for superior aqueous solubility and distinct receptor-binding pharmacokinetics [4].

Direct In Vitro Antioxidant Activity vs. Diglucoside Analogs

In comparative biochemical assays, the presence of a free phenolic hydroxyl group dictates the direct radical scavenging capability of furofuran lignans [1]. 8-Hydroxypinoresinol 4'-glucoside retains a free hydroxyl at the C-4 position, allowing it to act as a direct hydrogen donor. In contrast, pinoresinol diglucoside (PDG) has both the C-4 and C-4' positions glycosylated, resulting in near-zero direct activity in standard DPPH or TEAC assays prior to hydrolysis[2].

Evidence DimensionDirect Free-Radical Scavenging (In Vitro)
Target Compound Data8-Hydroxypinoresinol 4'-glucoside (Active direct scavenger due to free 4-OH)
Comparator Or BaselinePinoresinol diglucoside (Inactive in vitro; requires enzymatic activation)
Quantified DifferenceQualitative shift from prodrug-like latency (PDG) to immediate in vitro activity (mono-glucoside)
ConditionsCell-free in vitro antioxidant assays (e.g., DPPH, ABTS, TEAC)

Buyers developing topical formulations or cell-free antioxidant screens must procure the mono-glucoside to ensure immediate, measurable activity without requiring metabolic activation.

Aqueous Processability and Cellular Assay Compatibility vs. Aglycone

The glycosylation state of lignans fundamentally alters their partition coefficients and handling requirements [1]. The aglycone, 8-hydroxypinoresinol, is highly lipophilic and typically requires significant concentrations of DMSO or ethanol for dissolution, which can confound cell viability assays. The addition of the highly polar beta-D-glucopyranosyl group in 8-hydroxypinoresinol 4'-glucoside reduces its computed LogP to approximately -0.6 [2]. This enhanced hydrophilicity allows for direct formulation in aqueous buffers or culture media with minimal organic co-solvents.

Evidence DimensionHydrophilicity / Computed Partition Coefficient (XLogP3)
Target Compound Data8-Hydroxypinoresinol 4'-glucoside (LogP ≈ -0.6)
Comparator Or Baseline8-Hydroxypinoresinol Aglycone (LogP > 1.5)
Quantified DifferenceSignificantly higher aqueous solubility for the mono-glucoside
ConditionsAqueous buffer preparation for in vitro cell culture media

Procuring the mono-glucoside eliminates the need for cytotoxic organic solvents during assay preparation, ensuring higher reproducibility in sensitive cell-based models.

Chemotaxonomic Specificity for Pest-Resistance Phenotyping

High-throughput metabolomic profiling of Fraxinus (ash) species reveals that 8-hydroxypinoresinol 4'-glucoside is specifically upregulated in species resistant to the Emerald Ash Borer (e.g., Manchurian ash) compared to susceptible species (e.g., black or blue ash)[1]. While generic coumarins like scopoletin are found across various species, the specific accumulation of this furofuran lignan glucoside serves as a distinct biochemical marker for resistance [2].

Evidence DimensionMetabolomic Upregulation in Pest-Resistant Phenotypes
Target Compound Data8-Hydroxypinoresinol 4'-glucoside (Significantly upregulated in resistant Manchurian ash)
Comparator Or BaselineGeneric ash coumarins (e.g., Scopoletin) (Broadly distributed or upregulated in susceptible species)
Quantified DifferenceHighly specific correlation with Emerald Ash Borer resistance
ConditionsFoliar metabolomic profiling via HPLC-MS/MS

Agricultural and forestry researchers must use this exact compound as an analytical standard to accurately screen and breed pest-resistant tree variants.

Neuropharmacological Receptor Binding Specificity

Polar extracts of Valeriana officinalis exhibit agonistic and allosteric modulatory activity at central nervous system receptors, including the A1 adenosine receptor and 5-HT1A[1]. While the aglycone (8'-hydroxypinoresinol) shows affinity for 5-HT1A in the low micromolar range, the specific steric bulk and polarity of the 4'-glucoside alter its receptor pocket interactions [2]. Using the exact mono-glucoside is necessary to map the structure-activity relationship (SAR) of how glycosylation impacts the penetration and binding of valerian-derived lignans at neuro-receptors.

Evidence DimensionReceptor Binding Affinity / SAR Mapping
Target Compound Data8-Hydroxypinoresinol 4'-glucoside (Polar, sterically bulky mono-glycoside)
Comparator Or Baseline8-Hydroxypinoresinol Aglycone (Lipophilic, low micromolar 5-HT1A affinity)
Quantified DifferenceDistinct receptor interaction profiles driven by the 4'-glucose moiety
ConditionsRadioligand binding assays at CNS receptors (A1AR, 5-HT1A)

Neuropharmacology labs must procure the precise mono-glucoside to accurately determine how phase II plant metabolism (glycosylation) affects the neuroactivity of lignans.

Standardization of Botanicals and Nutraceuticals

Utilizing the compound as a highly specific HPLC/MS reference standard to authenticate Eucommia ulmoides and Valeriana extracts, distinguishing high-quality preparations from generic lignan mixtures [1].

In Vitro Antioxidant and Cosmetic Formulation

Procuring the mono-glucoside for cell-free radical scavenging screens or topical cosmetic R&D, where its free C-4 hydroxyl provides immediate antioxidant activity without the need for skin microbiome or enzymatic activation (unlike diglucosides) [2].

Forestry Phenotyping and Agricultural Biomarker Screening

Deploying the compound as a quantitative metabolomic marker to identify and breed Fraxinus (ash) tree variants with innate resistance to the Emerald Ash Borer[1].

Neuropharmacological Structure-Activity Relationship (SAR) Studies

Using the compound in radioligand binding assays to evaluate the specific impact of lignan mono-glycosylation on A1 adenosine and 5-HT1A receptor modulation compared to fully lipophilic aglycones [2].

XLogP3

-0.6

Dates

Last modified: 04-14-2024

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